7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Overview
Description
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a chemical compound with the molecular formula C11H8BrNO. It is characterized by a bromine atom attached to a dihydropyranoquinoline structure.
Scientific Research Applications
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structure.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a brominated precursor with a suitable reagent to form the dihydropyranoquinoline ring system. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can facilitate oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism by which 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
- 7-Bromo-2,3-dihydro-1H-pyrano[4,3,2-de]quinoline
Comparison: Compared to similar compounds, 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is unique due to its specific bromine substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(4-6-14-9)3-5-13-11(8)10/h1-3,5H,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNLIVVRQYUQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC=NC3=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257042 | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155270-72-6 | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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